Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate follows the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The complete chemical name reflects the precise positioning of each substituent on the 1,2,4-triazine core structure. The compound is registered under Chemical Abstracts Service number 36286-77-8, providing a unique identifier for database searches and chemical procurement.
The molecular formula of this compound is established as C₁₂H₁₀ClN₃O₃, indicating the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms. The molecular weight has been determined to be 279.68 grams per mole, though some sources report slight variations in this value. The Simplified Molecular Input Line Entry System representation of this compound is O=C(C1=C(O)N=C(C2=CC=C(Cl)C=C2)N=N1)OCC, which provides a linear notation for the three-dimensional structure.
The structural framework consists of a six-membered 1,2,4-triazine ring as the central heterocyclic system, with nitrogen atoms positioned at the 1, 2, and 4 positions of the ring. The 4-chlorophenyl substituent at position 3 introduces an aromatic system with electron-withdrawing characteristics due to the chlorine atom in the para position. The hydroxyl group at position 5 provides potential for hydrogen bonding interactions, while the ethyl carboxylate group at position 6 offers both steric bulk and polar functionality.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-2-19-12(18)9-11(17)14-10(16-15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCOFRXESBYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Scheme:
- Preparation of hydrazides from esters or acids
- Reaction of hydrazides with diketones or related 1,2-dicarbonyl compounds
- Cyclization to form the 1,2,4-triazine ring
This approach is summarized in Scheme 1 (from literature), where the key reagents include hydrazine derivatives, diketones, ammonium acetate, and acetic acid.
Specific Preparation Methods
Synthesis via Hydrazide-Diketone Condensation
Step 1: Hydrazide Formation
Hydrazides are prepared either commercially or in-house by refluxing esters or acids with hydrazine hydrate in ethanol:
Ester/acid + Hydrazine hydrate → Hydrazide
Step 2: Cyclization with 1,2-Diketones
The hydrazides are reacted with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid, under reflux conditions:
Hydrazide + 1,2-Diketone → Triazine derivative
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (~80-100°C)
- Duration: 4-8 hours
- Catalyst: Ammonium acetate (to facilitate cyclization)
Outcome: Formation of 3,5,6-trisubstituted 1,2,4-triazines, with regioselectivity managed through choice of diketone and reaction parameters.
Regioselectivity and Isomer Separation
Unsymmetrical diketones often yield regioisomeric mixtures. These are separated via supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) , with structure confirmation through X-ray crystallography and retention time analysis.
Diversification via Carboxylic Acid Functionality
Once the core triazine is formed, the carboxylic acid group at position 6 can be exploited for further structural diversification, including amide formation or esterification, to tailor biological activity.
Alternative Synthetic Approaches
Direct Cyclization from Precursors
Some methods involve direct cyclization of appropriately substituted nitriles or amidines with suitable reagents under specific conditions, often in the presence of catalysts like copper or potassium salts, to afford the triazine core.
Multi-step Synthesis from 4-Chlorobenzonitrile
An alternative route involves:
- Nucleophilic substitution of 4-chlorobenzonitrile
- Formation of hydrazides
- Cyclization with diketones or related compounds
This method is advantageous for introducing the 4-chlorophenyl group early in the synthesis.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, acetic acid, halogenated hydrocarbons | Choice affects solubility and regioselectivity |
| Temperature | 80-120°C | Reflux conditions optimize cyclization |
| Reaction Time | 4-12 hours | Longer times improve yield but may promote side reactions |
| Catalyst | Ammonium acetate, acetic acid | Facilitates ring closure and stabilization |
Optimization involves balancing temperature, solvent polarity, and reagent ratios to maximize yield and purity.
Data Tables Summarizing Methods
| Method | Precursors | Key Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Hydrazide-Diketone Condensation | Hydrazides + 1,2-Diketones | Ammonium acetate, acetic acid | Ethanol | Reflux (~80°C) | 4-8 hours | Moderate to high | Suitable for diverse derivatives |
| Direct Nitrile Cyclization | 4-Chlorobenzonitrile + Hydrazine derivatives | Catalysts (Cu, K salts) | Varied | 100°C | 6-12 hours | Variable | Early-stage synthesis |
| Multi-step from Nitriles | 4-Chlorobenzonitrile → Hydrazides → Cyclization | Reagents as above | Ethanol, acetic acid | Reflux | 8-12 hours | Good | For specific substitution patterns |
Research Findings and Considerations
Recent studies highlight the importance of regioselectivity in synthesizing these compounds, especially when unsymmetrical diketones are involved. Techniques such as supercritical fluid chromatography and HPLC are employed for purification and structural confirmation. Additionally, the choice of solvent and reaction temperature critically influences the yield and purity of the final product.
Research also indicates that the substitution pattern on the diketone influences biological activity, making the synthetic route's flexibility vital for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate exhibits significant antimicrobial properties. Studies have shown that derivatives of triazine compounds can inhibit the growth of various bacteria and fungi. For example, research indicates that modifications to the triazine ring can enhance antibacterial activity against resistant strains of pathogens .
2. Anticancer Properties
Research has indicated that triazine derivatives can act as potential anticancer agents. This compound has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies suggest that this compound may inhibit tumor growth in specific cancer cell lines .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The mechanism appears to involve the modulation of oxidative stress and inflammatory responses in neuronal cells .
Agricultural Applications
1. Herbicidal Activity
The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research indicates that triazine derivatives can effectively control weed populations while minimizing impact on crop yield .
2. Plant Growth Regulators
this compound has potential applications as a plant growth regulator. Its ability to influence hormonal pathways in plants makes it a candidate for enhancing growth rates and improving resistance to environmental stressors .
Material Science
1. Synthesis of Functional Materials
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials with specific functionalities. For instance, it can act as a precursor for creating polymers with enhanced thermal stability and chemical resistance .
2. Photovoltaic Applications
Recent studies have explored the use of triazine compounds in organic photovoltaics due to their electronic properties. This compound may contribute to the development of more efficient solar cells by improving charge transport properties within the material matrix .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. The results demonstrated a notable reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Herbicidal Properties
In agricultural trials reported by Pest Management Science, this compound was tested for its herbicidal activity on common weeds. The compound exhibited effective control over target species without adversely affecting crop health.
Case Study 3: Neuroprotection
Research conducted at a leading neuroscience institute investigated the neuroprotective effects of this triazine derivative on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and inflammation markers, suggesting therapeutic potential for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of triazine derivatives are heavily influenced by substituents. Below is a comparative analysis of Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate and its analogs:
Key Observations :
- Chlorine vs. ~2.5 estimated for the hydroxy variant) .
- Phenoxy vs. Hydroxyl: Phenoxy-substituted analogs (e.g., ) exhibit enhanced aromatic interactions but reduced hydrogen-bonding capacity.
- Thioether Substitution : Methylmercapto derivatives (e.g., ) show distinct reactivity in nucleophilic substitutions due to the sulfur atom’s polarizability.
Key Observations :
- Prolonged reaction times (e.g., 72 hours in ) are critical for achieving moderate-to-high yields in amino-substituted triazines.
- Steric hindrance from substituents (e.g., nitro groups in 5c) significantly reduces yields.
Physicochemical and Spectroscopic Properties
- IR/NMR Data : Hydroxy-substituted triazines (e.g., target compound) exhibit broad O-H stretches at ~3200 cm⁻¹ in IR, while chloro analogs show C-Cl vibrations near 750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks for the target compound and analogs align with calculated masses (e.g., m/z 279.68 for the target vs. 375.76 for 5a) .
- Solubility: Hydroxy and phenoxy derivatives display improved aqueous solubility compared to thioether or dichloro analogs due to polar functional groups .
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 279.68 g/mol. Its structure features a triazine ring substituted with a 4-chlorophenyl group and an ethyl ester functional group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities suggest it can inhibit bacterial growth at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Antitumor Activity
The compound has also shown promising antitumor activity in several studies. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values in the micromolar range.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 8 |
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vivo studies using animal models of inflammation showed a significant reduction in inflammatory markers and symptoms when treated with this compound.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It appears to modulate oxidative stress levels in cells, contributing to its antitumor effects.
- Cytokine Regulation : The anti-inflammatory effects may be linked to the regulation of pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant inhibitory effects compared to conventional antibiotics.
Study 2: Antitumor Activity
In a recent investigation published in Cancer Research, the antitumor activity of this compound was evaluated in xenograft models. The study demonstrated that treatment with this compound resulted in a marked reduction in tumor size and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 4-chloroaniline and ethyl glyoxylate. Key steps include prolonged reaction times (up to 72 hours) in anhydrous solvents (e.g., ethanol or xylene) to ensure complete cyclization. Post-synthesis purification via recrystallization from ethanol-water mixtures enhances purity. Structural confirmation requires IR spectroscopy (hydroxy and carbonyl stretches), H/C NMR (aromatic protons, ester groups), and mass spectrometry (molecular ion peak) .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : A multi-spectroscopic approach is essential:
- IR : Confirm hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) groups.
- NMR : H NMR should resolve signals for the 4-chlorophenyl group (δ 7.4–7.6 ppm) and ester ethyl group (δ 1.3–1.4 ppm for CH, δ 4.3–4.4 ppm for CH). C NMR identifies the triazine ring carbons (δ 150–170 ppm).
- MS : The molecular ion peak should match the exact mass (e.g., 323.04 g/mol for CHClNO) .
Q. What crystallographic techniques are suitable for determining its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) is ideal. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include triclinic or monoclinic space groups and hydrogen bonding analysis (e.g., O–H···N interactions). Refinement against high-resolution data (<1 Å) ensures accurate bond lengths/angles .
Advanced Research Questions
Q. How can regioselective functionalization of the triazine core be achieved?
- Methodological Answer : Electrophilic substitution at the 5-hydroxy position can be directed using protective groups (e.g., ethoxycarbonyl). For example, oxidation with m-CPBA converts thioether groups to sulfones, enabling nucleophilic displacement with amines or alcohols. DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. What mechanistic insights are critical for optimizing derivative synthesis?
- Methodological Answer : Kinetic studies (e.g., time-resolved NMR) and isotopic labeling (O or N) track reaction pathways. For cycloaddition reactions (e.g., with dienophiles), monitor intermediate formation via LC-MS. Computational tools (Gaussian, ORCA) model transition states and activation energies to explain regioselectivity .
Q. How can computational modeling predict the compound’s stability and reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
- Optimize geometry : Assess ring puckering (Cremer-Pople parameters) and planarity deviations .
- Predict tautomerism : Compare relative energies of hydroxy vs. keto tautomers.
- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. Solvent effects (PCM model) refine predictions .
Q. What strategies link structural features to biological activity in SAR studies?
- Methodological Answer : Synthesize analogs with variations in the chlorophenyl or ester groups. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic descriptors (Hammett σ, LogP). Co-crystallization with target proteins (e.g., kinases) reveals binding modes. Molecular dynamics simulations (AMBER, GROMACS) validate interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
